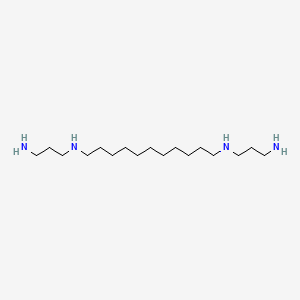
2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dioxadigermetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dioxadigermetane is a complex organogermanium compound It is characterized by its unique structure, which includes two germanium atoms bonded to oxygen atoms and surrounded by bulky trimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dioxadigermetane typically involves the reaction of germanium tetrachloride with 2,4,6-trimethylphenyl lithium reagents. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The intermediate product is then treated with a suitable oxidizing agent to form the final dioxadigermetane compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The process would also include steps for purification, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dioxadigermetane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state germanium compounds.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: The trimethylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions often require the presence of a catalyst and may be carried out in solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide derivatives, while reduction could produce germanium hydrides.
Scientific Research Applications
2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dioxadigermetane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in various organic reactions.
Biology: Research is ongoing to explore its potential as an anti-cancer agent due to its unique chemical properties.
Medicine: The compound is being investigated for its potential use in drug delivery systems.
Industry: It is used in the production of advanced materials, such as semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism by which 2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dioxadigermetane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bulky trimethylphenyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity. The germanium-oxygen bonds play a crucial role in its chemical behavior, allowing it to participate in various catalytic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dithiadigermetane
- 1,3,2,4-Thiaselenadigermetane
- 1,4-Phenylenebis[(1-methylethylidene)-4,1-(2,6-dimethylphenylene)] phosphorous acid tetrakis(1,2,2,6,6-pentamethylpiperidin-4-yl ester)
Uniqueness
2,2,4,4-Tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dioxadigermetane is unique due to its specific combination of germanium and oxygen atoms, which imparts distinct chemical properties compared to its sulfur and selenium analogs
Properties
CAS No. |
132775-06-5 |
|---|---|
Molecular Formula |
C36H44Ge2O2 |
Molecular Weight |
654.0 g/mol |
IUPAC Name |
2,2,4,4-tetrakis(2,4,6-trimethylphenyl)-1,3,2,4-dioxadigermetane |
InChI |
InChI=1S/C36H44Ge2O2/c1-21-13-25(5)33(26(6)14-21)37(34-27(7)15-22(2)16-28(34)8)39-38(40-37,35-29(9)17-23(3)18-30(35)10)36-31(11)19-24(4)20-32(36)12/h13-20H,1-12H3 |
InChI Key |
SIKBQYDJWQWONA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Ge]2(O[Ge](O2)(C3=C(C=C(C=C3C)C)C)C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Cyclopentene-1-carboxylic acid, 2-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B14281578.png)
![Bis[(benzyloxy)methyl] naphthalene-2,6-dicarboxylate](/img/structure/B14281582.png)




![Bis[4-(ethenyloxy)butyl] pentanedioate](/img/structure/B14281622.png)
![N'-hydroxy-1-azabicyclo[2.2.2]octane-3-carboximidamide](/img/structure/B14281626.png)
![2,3,5,6-Tetrachloro-4-[(furan-2-yl)methoxy]phenol](/img/structure/B14281629.png)




